molecular formula C8H14O2 B1618308 Octanedial CAS No. 638-54-0

Octanedial

Cat. No.: B1618308
CAS No.: 638-54-0
M. Wt: 142.2 g/mol
InChI Key: OADYBSJSJUFUBR-UHFFFAOYSA-N
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Description

Octanedial, also known as suberaldehyde, is an organic compound with the molecular formula C8H14O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is a colorless liquid that is used in various chemical reactions and industrial applications due to its reactivity and versatility.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

    Oxidation of Octane: One common method for preparing octanedial involves the oxidation of octane. This process typically uses strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to convert octane into this compound.

    Hydroformylation of 1-Octene: Another method involves the hydroformylation of 1-octene, where 1-octene reacts with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound often employs the hydroformylation method due to its efficiency and scalability. The process involves:

    Catalyst Preparation: A rhodium-based catalyst is prepared and activated.

    Reaction Setup: 1-Octene, carbon monoxide, and hydrogen are introduced into a reactor containing the catalyst.

    Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) and pressures (10-30 atm) to ensure optimal conversion rates.

    Product Isolation: The resulting this compound is separated from the reaction mixture through distillation or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Octanedial can undergo further oxidation to form octanoic acid. This reaction typically uses oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction of this compound can yield octane-1,8-diol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation: this compound can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Condensation: Primary amines, acidic or basic catalysts

Major Products

    Oxidation: Octanoic acid

    Reduction: Octane-1,8-diol

    Condensation: Schiff bases

Scientific Research Applications

Octanedial has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including polymers and pharmaceuticals.

    Biology: Studied for its potential antimicrobial properties and its role in biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Glutaraldehyde: Another dialdehyde with a shorter carbon chain (C5H8O2). It is commonly used as a disinfectant and fixative.

    Hexanedial: A dialdehyde with a six-carbon chain (C6H10O2). It is used in organic synthesis and as a cross-linking agent.

Uniqueness of Octanedial

This compound’s longer carbon chain compared to glutaraldehyde and hexanedial provides it with unique properties, such as increased hydrophobicity and flexibility in chemical reactions. This makes it particularly useful in applications requiring longer carbon chains and specific reactivity profiles.

Properties

IUPAC Name

octanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADYBSJSJUFUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213247
Record name Octanedial
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-54-0
Record name Octanedial
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanedial
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Record name Octanedial
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Record name Octanedial
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Synthesis routes and methods I

Procedure details

When the formation of the acetal is complete, the solution is neutralized under cold conditions and diluted with water. In the course of this, 1,1,8,8-tetramethoxyoctane separates out as a water-insoluble oil; it is separated off and the remaining solution is extracted with petroleum ether. The product phases are combined, freed from petroleum ether and fractionated in vacuo. This gives 322 g of 1,1,8,8-tetramethoxyoctane boiling at 147°-149° C./30, corresponding to 91.7% of theory.
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a heterogeneous mixture of octane-1,8-diol (94.64 g, 0.648 mole), TEMPO (5.08 g, 0.038 mole, available from Aldrich Chemical Company, Milwaukee, Wis.), potassium bromide (3.90 g, 0.033 mole), sodium phosphate (7.80 g, 0.065 mole), disodium phosphate (9.24 g, 0.065 mole) in methylene chloride (1.3 L) and water (500 ml) was added dropwise 12% aqueous sodium hypochlorite (1,225 g) slowly over 2 hours while maintaining the temperature below 35° C. The reaction was stirred for an additional 30 minutes and the two layers were separated. The aqueous layer was extracted with methylene chloride and combined with the organic layer. The combined organic layer was washed with saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride and water. The organic fraction was dried over sodium sulfate, filtered and evaporated. The material was vacuum distilled 82-84° C./0.5 mm Hg to afford octane-1,8-dial (92 g, 100% yield). C8H14O2 (142.20 g/mole). bp: 82° C./0.55 mm Hg. 1HNMR (500 MHz, CDCl3): 1.35 (m, 4H), 1.63 (m, 4H), 2.43 (m, 4H), 9.76 (t, 2H) ppm. 13CNMR (125 MHz, CDCl3): 21.8, 28.9, 43.8, 202.7 ppm. IR (νmax(cm−1)): 2940, 2860, 2740, 1725, 1460, 1420, 1400. MS (m/z): 24(M-18), 98, 95, 81, 67, 57, 54, 44, 41.
Quantity
94.64 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
disodium phosphate
Quantity
9.24 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
5.08 g
Type
catalyst
Reaction Step One
Quantity
3.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

262 ml of aqueous NaIO4 was added drop wise to a vigorously stirred suspension of 105 g chromatographic grade silica gel in 500 ml dichloromethane whereby a white suspension was formed. To the suspension a solution of 6.1 g cis-1,2-cyclo-octanediol in 100 ml dichloromethane was added. The reaction mixture was stirred over night at room temperature, after which the mixture was filtered whereby the residue was washed 3 times with 100 ml dichloromethane. Finally the filtrate was dried over NaSO4, after which the solvent was removed under reduced pressure.
[Compound]
Name
NaIO4
Quantity
262 mL
Type
reactant
Reaction Step One
Name
cis-1,2-cyclo-octanediol
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanedial
Reactant of Route 2
Octanedial
Reactant of Route 3
Octanedial
Reactant of Route 4
Octanedial
Reactant of Route 5
Octanedial
Reactant of Route 6
Octanedial
Customer
Q & A

Q1: Can octanedial derivatives act as disinfectants against Hepatitis B virus?

A1: Research suggests that 1,9-Nonanedial (NDL) and a 1:1 mixture of NDL and 2-Methyl-1, 8-octanedial (referred to as INDL) can reduce the antigenicity of Hepatitis B virus surface antigen (HBsAg). [] These dialdehydes, similar to glutaraldehyde, demonstrated a reduction in HBsAg titer in various forms, including cell culture medium, purified antigen-coated beads, and positive serum samples. This effect was not observed with formalin. Notably, NDL significantly reduced HBsAg titer in HBeAg positive sera within a short exposure time. These findings suggest that NDL and INDL could potentially be used as disinfectants against Hepatitis B virus. []

Q2: What is the role of Ru(PPh3)3Cl2 on active carbon in reactions involving 1,2-octanediol?

A2: Ru(PPh3)3Cl2 on active carbon acts as a catalyst in the oxidative cleavage of vicinal diols, such as 1,2-octanediol, to their corresponding aldehydes. [] This reaction utilizes dioxygen as the oxidant and typically occurs under mild heating conditions (e.g., 60°C). For example, 1,2-octanediol can be successfully converted to heptanal using this catalytic system, highlighting its utility in organic synthesis. []

Q3: How does the structure of cyclic alkenes influence the formation of dicarbonyl products during their reaction with OH radicals?

A3: The reactions of OH radicals with cyclic alkenes like cyclohexene, 1-methyl-1-cyclohexene, and cis-cyclooctene lead to the formation of dicarbonyl products, specifically 1,6-hexanedial, 6-oxo-heptanal, and 1,8-octanedial, respectively. [] These dicarbonyls are generated through the decomposition of cyclic 1,2-hydroxyalkoxy radicals formed as intermediates during the reaction. The study quantified these dicarbonyls as their corresponding dioximes. [] The molar yields of these dicarbonyl products are significantly high, indicating that this reaction pathway is a major route in the OH radical-initiated oxidation of these cyclic alkenes in the presence of NO. []

Q4: How are bis-desulfoglucosinolates synthesized using 1,8-octanedial?

A4: Bis-desulfoglucosinolates containing a variety of saccharidic moieties can be synthesized using 1,8-octanedial as a starting material. [] The synthesis involves two key steps: First, 1,8-octanedial is converted into its corresponding bis-hydroximoyl chloride. [] Second, this bis-hydroximoyl chloride is reacted with protected 1-thio-β-d-glycopyranoses, which incorporate the desired saccharidic moiety. [] The protecting groups on the sugar molecule are then removed to yield the final bis-desulfoglucosinolate. []

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